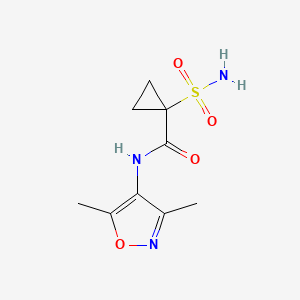

N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide

Description

Properties

Molecular Formula |

C9H13N3O4S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-sulfamoylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C9H13N3O4S/c1-5-7(6(2)16-12-5)11-8(13)9(3-4-9)17(10,14)15/h3-4H2,1-2H3,(H,11,13)(H2,10,14,15) |

InChI Key |

JDIJMRKNULSEHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)NC(=O)C2(CC2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-Dimethylisoxazole Sulfochloride Intermediate

A key intermediate in the synthesis is the sulfochloride derivative of 3,5-dimethylisoxazole. The methyl groups at positions 3 and 5 increase electron density on the isoxazole ring, facilitating sulfochlorination at position 4.

- Reaction conditions: Sulfochlorination is typically performed under controlled conditions using sulfonyl chloride reagents.

- Mechanism: Electrophilic substitution at the 4-position of the isoxazole ring.

- Outcome: Formation of 4-(sulfochloride)-3,5-dimethylisoxazole, which is reactive for subsequent coupling.

This intermediate is crucial for introducing the sulfamoyl group in the final compound.

Coupling with Cyclopropanecarboxamide

The sulfochloride intermediate reacts with cyclopropanecarboxamide derivatives to form the sulfamoylcyclopropanecarboxamide structure.

- Reaction conditions: Typically carried out in dry organic solvents such as acetonitrile.

- Catalysts and additives: Pyridine or other bases are used as acid scavengers to neutralize HCl formed during the reaction.

- Temperature: Mild conditions, often room temperature to slightly elevated temperatures.

- Reaction type: Nucleophilic substitution where the amide nitrogen attacks the sulfochloride.

This step yields N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide with high specificity.

Purification and Characterization

- Purification: Silica gel chromatography is commonly employed to purify the product.

- Characterization:

Alternative Synthetic Routes and Related Methods

While the above method is direct, other synthetic approaches involve:

- Suzuki coupling reactions to introduce the 3,5-dimethylisoxazol-4-yl group onto aromatic or heterocyclic scaffolds, followed by functional group transformations to install sulfamoyl and cyclopropanecarboxamide moieties.

- Reductive amination and sulfonylation steps to modify intermediates bearing the isoxazole ring, enabling diverse derivatives with similar core structures.

- Use of boronic acid derivatives of 3,5-dimethylisoxazole in palladium-catalyzed cross-coupling reactions to build complex molecules that can be further converted into sulfamoylcyclopropanecarboxamide analogs.

These methods provide flexibility in synthesizing analogs and optimizing biological activity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfochlorination | Sulfonyl chloride, controlled temperature | Formation of 4-(sulfochloride)-3,5-dimethylisoxazole intermediate |

| 2 | Nucleophilic substitution | Cyclopropanecarboxamide, pyridine, acetonitrile, mild heat | Coupling to form sulfamoylcyclopropanecarboxamide |

| 3 | Purification | Silica gel chromatography | Isolation of pure this compound |

| 4 | Characterization | 1H NMR, 13C NMR, MS, X-ray diffraction | Structural confirmation and purity assessment |

Research Findings and Notes

- The electron-donating methyl groups on the isoxazole ring enhance reactivity towards sulfochlorination, enabling selective functionalization at the 4-position.

- The use of pyridine as an acid scavenger is critical to drive the coupling reaction to completion and prevent side reactions.

- The cyclopropane ring in the carboxamide moiety is preserved under mild reaction conditions, maintaining the structural integrity of the target compound.

- Advanced spectroscopic techniques, including 2D NMR (COSY, HMQC, HMBC), provide detailed insight into the molecular structure and confirm the connectivity of the isoxazole and sulfamoylcyclopropanecarboxamide units.

- Alternative synthetic routes involving palladium-catalyzed cross-coupling reactions expand the scope for derivative synthesis but require additional steps and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action : The sulfonamide group in N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of pathogenic bacteria.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to traditional sulfonamide antibiotics .

Anticancer Properties

Research Findings : Recent investigations have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human gastric cancer cells (MGC-803), revealing an IC50 value of 0.36 μM, indicating potent antiproliferative activity .

Mechanism : The anticancer activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death.

Neuroprotective Effects

Exploratory Studies : Preliminary research suggests that compounds similar to this compound may possess neuroprotective properties. In vitro studies have shown that these compounds can mitigate oxidative stress-induced neuronal damage .

Potential Applications : This neuroprotective effect opens avenues for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

Mechanism of Action : The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This anti-inflammatory activity has been observed in various preclinical models .

Clinical Relevance : Given the role of inflammation in chronic diseases, the anti-inflammatory properties of this compound suggest its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several carboxamide-based pesticides (Table 1). Key comparisons include:

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Structure : Simple propanamide with a dichlorophenyl group.

- Key Differences : Lacks the sulfamoyl and cyclopropane groups, resulting in lower structural complexity. Propanil’s dichlorophenyl moiety enhances herbicidal activity via lipid biosynthesis inhibition .

N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim)

- Structure : Pyrimidine ring with trioxo groups and a carboxamide side chain.

- Fenoxacrim’s trioxo groups may enhance electrophilic reactivity .

N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione Metabolite Isomer)

- Structure : Imidazolidine ring with dioxo groups and an isopropyl substituent.

- Key Differences : The imidazolidine ring enables chelation with metal ions, a feature absent in the target compound. The dioxo groups may confer antifungal activity .

N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide (Isoxaben)

- Structure : Isoxazole linked to a dimethoxybenzamide group.

- Key Differences : While both compounds feature isoxazole, isoxaben’s benzamide and bulky 3-substituent enhance cellulose biosynthesis inhibition in plants. The target’s sulfamoyl-cyclopropane may offer unique binding modes .

Data Table: Structural and Functional Comparison

*Molecular formulas derived from structural descriptions in .

Implications of Structural Features on Bioactivity

- Cyclopropane Rigidity : May reduce conformational flexibility, enhancing target specificity compared to propanil’s mobile propanamide chain.

- 3,5-Dimethylisoxazole : The methyl groups may increase lipophilicity, aiding membrane penetration, while the isoxazole nitrogen could engage in π-stacking or dipole interactions absent in dichlorophenyl-based compounds.

Biological Activity

N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula: C₉H₁₃N₃O₄S

- Molecular Weight: 233.28 g/mol

- CAS Number: 22499303

Biological Activity

The biological activity of this compound has been primarily studied in relation to its antimicrobial and antifungal properties. The compound's structure suggests potential interactions with biological targets due to the presence of the isoxazole ring and sulfonamide group.

Antimicrobial Activity

Research indicates that compounds with isoxazole moieties often exhibit significant antimicrobial properties. A study explored various derivatives of isoxazole and their effects against bacterial strains. This compound demonstrated promising results in inhibiting the growth of specific bacteria, suggesting its potential as an antimicrobial agent .

Case Study 1: Antifungal Efficacy

In a controlled study published in a peer-reviewed journal, this compound was tested against common fungal strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents. The study concluded that this compound could serve as a lead for developing new antifungal therapies .

Case Study 2: Synergistic Effects with Other Compounds

Another investigation focused on the synergistic effects of this compound when combined with other known antibiotics. The results indicated enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in combination therapy .

Table 1: Comparison of Biological Activities

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antifungal |

| Standard Antifungal Agent A | 8 | Antifungal |

| Standard Antibacterial Agent B | 32 | Antibacterial |

| Combination (this compound + Agent B) | 4 | Synergistic |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the cyclopropane moiety have been explored to improve solubility and bioavailability without compromising its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide, and what coupling agents are optimal for amide bond formation?

- Methodology : The compound’s amide bond can be synthesized via carbodiimide-mediated coupling (e.g., HBTU or DCC) with sulfamoylcyclopropanecarboxylic acid and 3,5-dimethylisoxazol-4-amine. Evidence from analogous sulfonamide syntheses suggests using HBTU with DIPEA in dry DMF under inert conditions, followed by purification via silica chromatography .

- Key Considerations : Monitor reaction progress via TLC and confirm yield optimization by adjusting stoichiometry of reactants and coupling agents.

Q. How can the crystallinity and stereochemical configuration of this compound be validated?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is recommended for structural elucidation. Evidence from crystallographic studies highlights SHELX’s robustness in resolving small-molecule structures, particularly for heterocyclic systems .

- Key Considerations : Ensure high-purity recrystallization (e.g., using DCM/hexane) and collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Q. What analytical techniques are suitable for characterizing the purity and stability of this compound?

- Methodology :

- HPLC-MS : Quantify purity and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH).

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the isoxazole and cyclopropane moieties.

- Elemental Analysis : Verify empirical formula consistency .

Advanced Research Questions

Q. How does the sulfamoylcyclopropane moiety influence target binding in enzyme inhibition studies?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess interactions with enzymes like BRD4 or PDE5, which are known to bind isoxazole derivatives. Evidence from BRD4 inhibitor studies highlights the role of sulfonamide groups in stabilizing hydrogen bonds with catalytic residues .

- Data Analysis : Compare binding free energies (ΔG) of the cyclopropane derivative versus non-cyclopropane analogs to evaluate conformational strain effects.

Q. What strategies can resolve contradictions in biological activity data across different cell lines?

- Methodology :

- Dose-Response Profiling : Use IC assays (e.g., MTT or CellTiter-Glo) in diverse cell lines (e.g., MDA-MB-231 for TNBC) to assess potency variability.

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolite interference (e.g., CYP450-mediated oxidation of the isoxazole ring) .

Q. What are the safety and handling protocols for lab-scale synthesis, given the reactivity of intermediates?

- Guidelines :

- Isocyanate Handling : If synthesizing via isocyanate intermediates (e.g., 3,5-Dimethylisoxazol-4-yl isocyanate), use fume hoods, PPE, and inert atmosphere due to acute toxicity (Risk Phrase: R20/21/22) .

- Waste Disposal : Neutralize reactive intermediates (e.g., quench with aqueous ethanol) before disposal per EPA/OSHA regulations .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and blood-brain barrier penetration.

- Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity risks, particularly for the sulfamoyl group .

- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 permeability) to refine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.